1H,4H,6H,7H-Pyrano[4,3-B]pyrrole
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Overview
Description
1H,4H,6H,7H-Pyrano[4,3-B]pyrrole is an organic compound characterized by a fused pyrrole and pyran ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole analogs .
Scientific Research Applications
1H,4H,6H,7H-Pyrano[4,3-B]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to inhibition or activation of specific biochemical processes, contributing to its bioactivity .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Known for its potent activity against fibroblast growth factor receptors (FGFRs) and its application in cancer research.
1H-Pyrazolo[3,4-B]pyridine: Exhibits diverse biological activities and is used in the synthesis of pharmaceuticals.
1H-Pyrrolo[1,2-A]pyrazine: Notable for its synthetic versatility and biological relevance.
Uniqueness: 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole stands out due to its fused pyrrole and pyran ring system, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-7-2-4-9-5-6(1)7/h1,3,8H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKIPABCDWHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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